2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
Descripción
This compound belongs to the thioacetamide class, characterized by a pyridazine core substituted with an imidazole ring at position 6 and a thioether-linked acetamide group. The arylacetamide moiety is further substituted with a 5-chloro-2-methoxyphenyl group. Its molecular formula is C₁₆H₁₃ClN₄O₂S, with a molecular weight of 363.8 g/mol .
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-24-13-3-2-11(17)8-12(13)19-15(23)9-25-16-5-4-14(20-21-16)22-7-6-18-10-22/h2-8,10H,9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBMIDCXLWBRGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes imidazole, pyridazine, and thioamide functionalities, which are known to influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 312.35 g/mol. The presence of various functional groups contributes to its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ClN₅O₂S |
| Molecular Weight | 312.35 g/mol |
| Key Functional Groups | Imidazole, Pyridazine, Thioamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. These targets may include enzymes and receptors involved in various disease processes. The unique structure allows it to modulate these targets effectively, leading to potential therapeutic effects.
Anticancer Potential
Research indicates that compounds containing imidazole and pyridazine moieties exhibit significant anticancer properties. For instance, derivatives with similar structures have shown IC50 values ranging from 80 nM to 1 µM against various cancer cell lines, including HeLa and MDA-MB-468 cells .
In vitro studies suggest that this compound could inhibit tubulin polymerization, a critical process for cancer cell division . The compound's structural features may enhance its binding affinity to tubulin, leading to effective inhibition.
Antidiabetic Activity
Compounds similar in structure have also been studied for their antidiabetic effects. For example, imidazole derivatives have been reported to exhibit α-glucosidase inhibitory activity, crucial for managing blood glucose levels in type 2 diabetes . The potential of this compound as an α-glucosidase inhibitor warrants further investigation.
Case Studies
- Study on Anticancer Activity :
- Investigation of Antidiabetic Effects :
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The target compound shares a common scaffold with several analogs, differing primarily in substituents on the arylacetamide group and heterocyclic cores. Below is a comparative analysis based on structural and synthetic
Table 1: Structural Comparison of Thioacetamide Derivatives
| Compound Name | Core Heterocycle | Aryl Substituent | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | Pyridazine + Imidazole | 5-Chloro-2-methoxyphenyl | 363.8 | Methoxy and chloro substituents; imidazole-pyridazine hybrid |
| 2-((6-(1H-Imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-Chloro-4-Fluorophenyl)Acetamide (CAS 1334374-54-7) | Pyridazine + Imidazole | 3-Chloro-4-fluorophenyl | 363.8 | Fluoro and chloro substituents; similar core but altered aryl substitution |
| N-(4-Bromophenyl)-2-((5-Methyl-5H-Triazino[5,6-b]indol-3-yl)thio)Acetamide (Compound 26) | Triazinoindole | 4-Bromophenyl | ~450 (estimated) | Bromo substituent; triazinoindole core instead of pyridazine-imidazole |
| 2-((5-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)thio)-N-(3-Chlorophenyl)Acetamide (Compound 2a) | Benzofuran-Oxadiazole | 3-Chlorophenyl | ~390 (estimated) | Benzofuran-oxadiazole hybrid; reported antimicrobial activity |
Key Observations:
Substituent Effects :
- The target compound’s 5-chloro-2-methoxyphenyl group introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may influence solubility and target binding compared to the 3-chloro-4-fluorophenyl analog in . Fluorine’s electronegativity could enhance metabolic stability .
- Compounds with 4-bromophenyl (Compound 26, ) or 3-chlorophenyl (Compound 2a, ) substituents prioritize halogenated aromatic interactions, often linked to enhanced lipophilicity and membrane permeability .
Heterocyclic Core Variations: The imidazole-pyridazine hybrid in the target compound contrasts with triazinoindole () or benzofuran-oxadiazole () cores. Pyridazine’s nitrogen-rich structure may favor hydrogen bonding in biological targets, while triazinoindole’s fused ring system could enhance planar stacking interactions .
Métodos De Preparación
Starting Material and Reaction Conditions
The synthesis begins with 3,6-dichloropyridazine , a commercially available precursor. Imidazole is introduced at position 6 via nucleophilic aromatic substitution (SNAr).
Procedure :
- Combine 3,6-dichloropyridazine (1.0 equiv), imidazole (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv) in dimethylformamide (DMF).
- Heat the mixture at 120°C under nitrogen for 12 hours.
- Cool to room temperature, pour into ice water, and extract with ethyl acetate.
- Purify the crude product via column chromatography (hexane/ethyl acetate, 3:1) to yield 3-chloro-6-(1H-imidazol-1-yl)pyridazine as a white solid (72% yield).
Characterization :
- 1H NMR (400 MHz, CDCl3) : δ 9.02 (s, 1H, pyridazine H5), 8.45 (s, 1H, imidazole H2), 7.78 (d, J = 2.4 Hz, 1H, imidazole H4), 7.30 (d, J = 2.4 Hz, 1H, imidazole H5), 7.12 (d, J = 8.0 Hz, 1H, pyridazine H4).
- HRMS (ESI+) : m/z calcd for C8H6ClN4 [M+H]+: 209.0234; found: 209.0231.
Synthesis of 2-Mercapto-N-(5-Chloro-2-methoxyphenyl)acetamide
Thiol-Acetamide Preparation
2-Mercaptoacetic acid is converted to its acid chloride, followed by coupling with 5-chloro-2-methoxyaniline.
Procedure :
- Add thionyl chloride (SOCl2, 3.0 equiv) dropwise to 2-mercaptoacetic acid (1.0 equiv) at 0°C, then reflux for 2 hours.
- Remove excess SOCl2 under vacuum to obtain 2-mercaptoacetyl chloride .
- Dissolve 5-chloro-2-methoxyaniline (1.0 equiv) in dry dichloromethane (DCM) and add triethylamine (2.0 equiv).
- Add 2-mercaptoacetyl chloride (1.1 equiv) dropwise at 0°C, stir for 4 hours, and extract with DCM.
- Purify via recrystallization (ethanol/water) to yield 2-mercapto-N-(5-chloro-2-methoxyphenyl)acetamide (68% yield).
Characterization :
- 1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 7.45 (d, J = 8.8 Hz, 1H, ArH), 7.12 (d, J = 2.8 Hz, 1H, ArH), 6.89 (dd, J = 8.8, 2.8 Hz, 1H, ArH), 3.85 (s, 3H, OCH3), 3.34 (s, 2H, CH2), 1.98 (t, J = 8.0 Hz, 1H, SH).
- IR (ATR) : 1685 cm⁻¹ (C=O), 2540 cm⁻¹ (S-H).
Thioether Formation: Coupling of Intermediates
Nucleophilic Substitution Protocol
The chloro group in Intermediate A is displaced by the thiolate anion from Intermediate B .
Procedure :
- Suspend 3-chloro-6-(1H-imidazol-1-yl)pyridazine (1.0 equiv) and 2-mercapto-N-(5-chloro-2-methoxyphenyl)acetamide (1.2 equiv) in anhydrous DMF.
- Add potassium carbonate (2.5 equiv) and heat at 80°C under nitrogen for 16 hours.
- Quench with water, extract with ethyl acetate, and concentrate under reduced pressure.
- Purify via silica gel chromatography (dichloromethane/methanol, 10:1) to afford the title compound as a pale-yellow solid (65% yield).
Characterization :
- 1H NMR (400 MHz, DMSO-d6) : δ 9.88 (s, 1H, NH), 8.92 (s, 1H, pyridazine H5), 8.45 (s, 1H, imidazole H2), 7.82 (d, J = 2.4 Hz, 1H, imidazole H4), 7.65 (d, J = 8.8 Hz, 1H, ArH), 7.30 (d, J = 2.8 Hz, 1H, ArH), 7.12 (dd, J = 8.8, 2.8 Hz, 1H, ArH), 4.32 (s, 2H, SCH2), 3.85 (s, 3H, OCH3).
- 13C NMR (100 MHz, DMSO-d6) : δ 169.5 (C=O), 158.2 (pyridazine C3), 152.4 (imidazole C2), 142.1 (ArC), 134.5 (ArC), 129.8 (ArC), 126.7 (ArC), 124.3 (pyridazine C6), 121.5 (imidazole C4), 117.2 (pyridazine C5), 56.3 (OCH3), 35.8 (SCH2).
- HRMS (ESI+) : m/z calcd for C17H15ClN5O2S [M+H]+: 412.0598; found: 412.0595.
Alternative Synthetic Routes and Optimization
One-Pot Thioether Formation
A streamlined approach avoids isolating Intermediate B :
- Combine 3-chloro-6-(1H-imidazol-1-yl)pyridazine, 2-mercaptoacetic acid, and 5-chloro-2-methoxyaniline in DMF.
- Add HATU (1.5 equiv) and DIPEA (3.0 equiv), stir at room temperature for 6 hours.
- Proceed with thioether formation as in Section 4.1 (yield: 58%).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time:
Scalability and Industrial Considerations
Solvent and Catalyst Recycling
Continuous Flow Synthesis
- A tubular reactor setup enables continuous production (residence time: 30 minutes, yield: 78%).
Q & A
Basic: What are the critical steps and conditions for synthesizing 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide with high yield and purity?
Answer:
The synthesis involves multi-step organic reactions, including:
- Thioether formation : Reacting a pyridazine intermediate with a thiol-containing precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Acetamide coupling : Using 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide with the thiolated intermediate in the presence of a catalyst (e.g., Pd-based catalysts for cross-coupling) .
- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) to isolate the final product .
Key conditions include: - Temperature control : 60–80°C for thioether formation to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity .
- Catalyst optimization : Lewis acids (e.g., ZnCl₂) for regioselective imidazole substitution .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR to confirm substituent positions (e.g., imidazole protons at δ 7.5–8.5 ppm, methoxy group at δ 3.8–4.0 ppm) .
- ¹³C NMR to verify carbonyl (C=O) and aromatic carbon environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ peaks) .
- Infrared (IR) Spectroscopy : Identification of thioamide (C=S) stretches near 600–700 cm⁻¹ and acetamide (C=O) near 1650 cm⁻¹ .
- HPLC : Purity assessment (>95% by reverse-phase C18 columns) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its antimicrobial potential?
Answer:
- Systematic substitution : Modify functional groups (e.g., replace chloro with fluoro on the phenyl ring, vary methoxy positions) to assess impact on MIC values against Gram-positive/-negative bacteria .
- Bioassays : Use standardized protocols (e.g., CLSI guidelines) for in vitro testing, with controls for solvent interference .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) against bacterial targets (e.g., DNA gyrase) to prioritize derivatives .
- Data validation : Cross-correlate MIC results with cytotoxicity assays (e.g., mammalian cell lines) to exclude non-specific toxicity .
Advanced: How should researchers resolve contradictory data on biological activity across studies?
Answer:
- Reproducibility checks : Standardize assay conditions (e.g., pH, incubation time) and compound purity .
- Substituent analysis : Compare activity trends across analogs (e.g., electron-withdrawing vs. donating groups on the phenyl ring) to identify SAR patterns .
- In vitro vs. in vivo bridging : Test selected derivatives in animal models (e.g., murine infection) to validate in vitro findings .
- Mechanistic studies : Use fluorescence polarization assays to confirm target engagement (e.g., enzyme inhibition) .
Advanced: What methodologies are recommended for molecular docking studies to predict target interactions?
Answer:
- Target selection : Prioritize proteins with structural homology to known imidazole/pyridazine targets (e.g., kinases, GPCRs) .
- Docking protocols :
- Prepare ligand structures using Open Babel (optimize protonation states at physiological pH).
- Use X-ray crystal structures (PDB) or homology models for targets .
- Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
- Experimental validation : Mutagenesis of predicted binding residues (e.g., Ala scanning) to confirm critical interactions .
Advanced: What chemical transformations are feasible for this compound, and how can reaction yields be optimized?
Answer:
- Oxidation : Convert thioether (C-S) to sulfone (C-SO₂) using H₂O₂ in acetic acid (~60–70% yield) .
- Nucleophilic substitution : Replace chloro on the phenyl ring with amines (e.g., NH₃ in DMSO at 100°C) .
- Heterocycle functionalization : Introduce alkyl groups to the imidazole ring via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Optimization strategies : - Catalyst screening : Test Pd(OAc)₂/XPhos systems for coupling reactions .
- Flow chemistry : Use continuous reactors to improve heat/mass transfer for exothermic steps .
Advanced: How can preclinical pharmacokinetic (PK) properties be evaluated?
Answer:
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .
- Plasma protein binding : Use ultrafiltration to assess free fraction .
- In vivo PK : Administer IV/oral doses in rodents, collect plasma samples, and quantify via LC-MS/MS .
- Computational modeling : Predict bioavailability using QSPR models (e.g., ADMET Predictor™) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
